2,5-Dimethylbiphenyl
Overview
Description
2,5-Dimethylbiphenyl is a polycyclic aromatic hydrocarbon (PAH) composed of two benzene rings connected by a central carbon-carbon bond. It is also referred to as o,o’-bitoluene . The molecular formula for this compound is C14H14 , with an average molecular weight of 182.261 Da .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One example involves the diazotization of aniline derivatives using isopropyl nitrite, followed by coupling reactions with benzene derivatives in the presence of a catalyst such as CuCl .
Molecular Structure Analysis
The molecular structure of this compound consists of two benzene rings connected by a central carbon atom. The compound has a molecular weight of 182.26 g/mol . Unfortunately, I cannot directly visualize the structure, but you can refer to chemical databases or software tools for a detailed 3D representation.
Physical And Chemical Properties Analysis
Scientific Research Applications
Pharmaceutical Applications
2,5-Dimethylbiphenyl: is a biphenyl compound that has significant implications in pharmaceutical research. Biphenyl structures are commonly found in a variety of bioactive molecules, including antibiotics, anti-inflammatory agents, antihypertensive drugs, anticancer agents, antihistamines, and treatments for infertility . The presence of the biphenyl group in these compounds often contributes to their therapeutic efficacy and pharmacokinetic properties.
Organic Synthesis
In organic chemistry, This compound serves as a building block for the synthesis of complex organic molecules. It can be used in coupling reactions facilitated by catalysts like copper chloride (CuCl) to create various biphenyl derivatives . These derivatives are crucial intermediates in the synthesis of more complex molecules that have applications across different fields of chemistry.
Material Science
The biphenyl structure of This compound is also valuable in material science. It can contribute to the development of new materials with specific optical and electronic properties. The compound’s molecular structure can influence the thermal and mechanical stability of materials, making it a candidate for investigation in the creation of novel polymers and composites .
Agriculture
In the agricultural sector, biphenyl compounds like This compound may be explored for their potential use in the development of agrochemicals. While specific applications in agriculture for this compound are not directly documented, the structural similarity to other biphenyl compounds suggests possible uses in formulating pesticides or fertilizers that could enhance crop yields and protect against pests .
Environmental Science
This compound: could be studied for its environmental impact, particularly in the context of air and water quality. Understanding the behavior of such organic compounds in the environment is crucial for assessing risks and developing strategies to mitigate any potential negative effects on ecosystems .
Industrial Applications
Industrially, This compound may be utilized as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals. Its properties could be harnessed in processes that require stable organic compounds that can undergo further chemical transformations .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,4-dimethyl-2-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14/c1-11-8-9-12(2)14(10-11)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHRVEUMINIGNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334971 | |
Record name | 2,5-DIMETHYLBIPHENYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7372-85-2 | |
Record name | 2,5-Dimethylbiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007372852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-DIMETHYLBIPHENYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-DIMETHYLBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18I6RL8MTW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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